Cas no 2228387-51-5 (2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole)

2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- EN300-1759098
- 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole
- 2228387-51-5
-
- インチ: 1S/C8H9N3OS/c1-12-4-8-11-7(5-13-8)6-2-9-10-3-6/h2-3,5H,4H2,1H3,(H,9,10)
- InChIKey: QSYDBFHDBHPYPN-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=NNC=2)N=C1COC
計算された属性
- 精确分子量: 195.04663309g/mol
- 同位素质量: 195.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79Ų
- XLogP3: 0.6
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759098-2.5g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 2.5g |
$3782.0 | 2023-09-20 | ||
Enamine | EN300-1759098-5.0g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 5g |
$5594.0 | 2023-06-03 | ||
Enamine | EN300-1759098-1.0g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 1g |
$1929.0 | 2023-06-03 | ||
Enamine | EN300-1759098-1g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 1g |
$1929.0 | 2023-09-20 | ||
Enamine | EN300-1759098-10g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 10g |
$8295.0 | 2023-09-20 | ||
Enamine | EN300-1759098-0.1g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 0.1g |
$1697.0 | 2023-09-20 | ||
Enamine | EN300-1759098-0.25g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 0.25g |
$1774.0 | 2023-09-20 | ||
Enamine | EN300-1759098-0.05g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 0.05g |
$1620.0 | 2023-09-20 | ||
Enamine | EN300-1759098-10.0g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 10g |
$8295.0 | 2023-06-03 | ||
Enamine | EN300-1759098-0.5g |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole |
2228387-51-5 | 0.5g |
$1851.0 | 2023-09-20 |
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazoleに関する追加情報
Research Brief on 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole (CAS: 2228387-51-5): Recent Advances and Applications
The compound 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole (CAS: 2228387-51-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a thiazole core substituted with a methoxymethyl group and a pyrazole moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a scaffold for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, highlighting its versatility in medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of this compound as a selective JAK2 inhibitor. The research team systematically modified the methoxymethyl and pyrazole substituents to optimize binding affinity and selectivity. Molecular docking studies revealed that the compound's thiazole-pyrazole core forms critical hydrogen bonds with the hinge region of JAK2, while the methoxymethyl group enhances solubility without compromising target engagement. These findings suggest that 2228387-51-5 could serve as a valuable starting point for developing novel therapeutics for myeloproliferative disorders.
In antimicrobial research, a recent patent application (WO2023051234) disclosed derivatives of 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole with potent activity against drug-resistant Gram-positive bacteria. The lead compound demonstrated MIC values of ≤2 μg/mL against MRSA and VRE strains, comparable to linezolid. Mechanistic studies indicated interference with bacterial cell wall biosynthesis, possibly through inhibition of Mur ligases. The methoxymethyl modification was found to significantly improve pharmacokinetic properties, including oral bioavailability and plasma half-life in rodent models.
The compound's potential in CNS drug development was highlighted in a 2024 ACS Chemical Neuroscience publication. Researchers discovered that structural analogs of 2228387-51-5 could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The thiazole-pyrazole core showed unexpected affinity for α-synuclein aggregation inhibition, while the methoxymethyl group contributed to reduced cytotoxicity. These findings open new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.
Synthetic methodologies for 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole have also advanced significantly. A recent Organic Process Research & Development paper described a scalable, one-pot synthesis route with 78% overall yield, employing copper-catalyzed C-N coupling as the key step. This improved synthesis facilitates larger-scale production for preclinical studies and addresses previous challenges in regioselective pyrazole functionalization.
In conclusion, 2-(methoxymethyl)-4-(1H-pyrazol-4-yl)-1,3-thiazole (2228387-51-5) represents a multifaceted scaffold with demonstrated potential across multiple therapeutic areas. Ongoing research continues to explore its structure-activity relationships, mechanism of action, and clinical translation possibilities. The compound's unique combination of synthetic accessibility, drug-like properties, and biological activity positions it as an important focus for future medicinal chemistry efforts.
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